molecular formula C16H14FN3O2 B2662849 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034418-26-1

3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2662849
M. Wt: 299.305
InChI Key: XGVBIKVOOVOKQG-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are found in a wide range of products, from pharmaceuticals to polymers .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a pyrazole ring. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The furan and pyrazole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that can be related to the broader category of fluorinated heteroaromatic compounds. These compounds, including fluorinated pyrazoles and benzamides, are significant in organic synthesis and medicinal chemistry due to their unique chemical properties and potential biological activities.

  • Fluorinated Pyrazoles Synthesis : Fluorinated pyrazoles, similar to the core structure of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, are synthesized through monofluorination of β-enaminoketones, followed by condensation with hydrazines. This methodology provides access to fluorinated pyrazoles with additional functional groups for further derivatization, highlighting their utility as building blocks in medicinal chemistry (Surmont et al., 2011).

  • Decarboxylative Fluorination : The compound can be analogously linked to the decarboxylative fluorination of heteroaromatic carboxylic acids, a method that allows for the introduction of fluorine atoms into heteroaromatic compounds, including pyrazoles and furans. This transition-metal-free approach utilizes Selectfluor, emphasizing the relevance of such methodologies in the synthesis of fluorinated heteroaromatic compounds (Yuan et al., 2017).

  • Antimicrobial and Anticancer Activities : Derivatives of furan and pyrazole, which are part of the chemical structure of interest, have been explored for their potential antimicrobial and anticancer activities. A study focusing on the synthesis of pyridine, thioamide, thiazole, and other derivatives starting from chalcones with furan moieties demonstrated significant biological activities, suggesting the potential of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide and its analogs in therapeutic applications (Zaki et al., 2018).

  • Benzamide-Based Antivirals : Benzamide derivatives, including those structurally related to the compound of interest, have been synthesized for their remarkable anti-avian influenza virus activity. This suggests the potential application of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in antiviral research and development (Hebishy et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or other areas. Further studies could also investigate its synthesis, properties, and mechanism of action .

properties

IUPAC Name

3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-15-3-1-2-12(8-15)16(21)18-5-6-20-10-14(9-19-20)13-4-7-22-11-13/h1-4,7-11H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVBIKVOOVOKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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